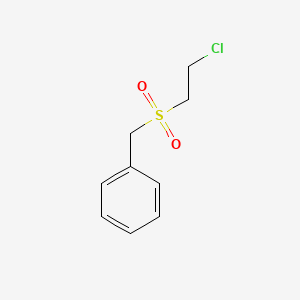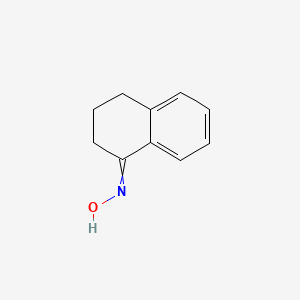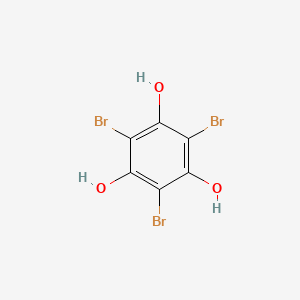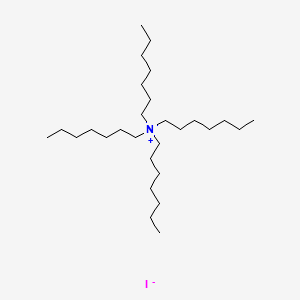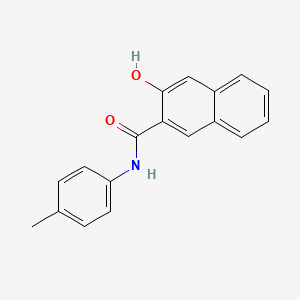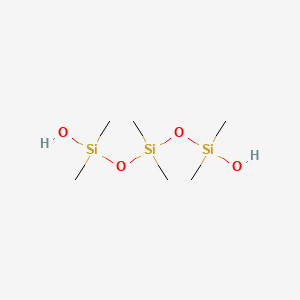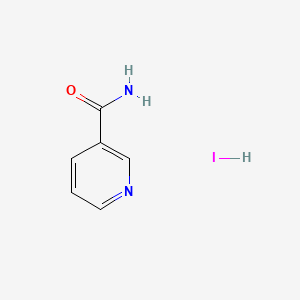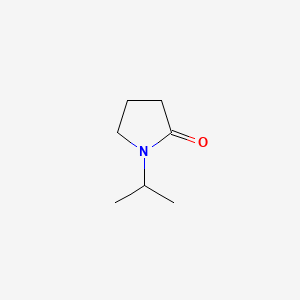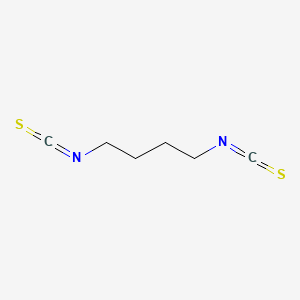
1,4-丁二异硫氰酸酯
描述
1,4-Butane diisothiocyanate is a chemical compound with the molecular formula C6H8N2S2 and a molecular weight of 172.27 . It is typically a white to yellow solid .
Molecular Structure Analysis
The molecular structure of 1,4-Butane diisothiocyanate is represented by the SMILES string S=C=NCCCCN=C=S . This indicates that the molecule consists of a butane chain with an isothiocyanate group attached at each end.
Chemical Reactions Analysis
1,4-Butane diisothiocyanate has been used in the field of photovoltaics, specifically in the interfacial engineering of organic–inorganic hybrid perovskite solar cells . It was used as an interfacial modification material in the preparation of CuSCN-based devices .
Physical And Chemical Properties Analysis
1,4-Butane diisothiocyanate is a solid at room temperature . It has a melting point of 29-33 °C . The compound is white to yellow in color .
科学研究应用
合成和聚合物应用
- 已合成1,4-丁二异硫氰酸酯衍生物,如丁二酸-1,4-二基(2-巯基乙酸酯)(BBMA),并用于制备聚(硫脲酯)和基于粘土的纳米复合材料,显示出热稳定性和热物理性能方面的显著改进(Pirayesh et al., 2022)。
配位聚合物和网络结构
- 研究了1,4-双(苯硫基)丁烷与不同条件下的Ag(I)盐的反应,形成具有不同网络结构的配位聚合物,展示了1,4-丁二异硫氰酸酯衍生物在无机化学中的多功能应用(Bu et al., 2002)。
新型偶氮亚甲基化合物和向列相行为
- 已表征了由1,4-丁二异硫氰酸酯类似物衍生的新型偶氮亚甲基化合物,并研究了它们的向列相行为,突出了该化合物在材料科学和液晶研究中的实用性(Iwan et al., 2010)。
螺-4H-吡喃的合成和催化应用
- 1,4-丁二异硫氰酸酯衍生物已用于合成新型碱性离子液体和Brönsted酸性催化剂,展示了它们在促进螺-4H-吡喃和多羟基喹啉衍生物合成中的有效性,展示了它们在有机合成和催化中的潜力(Goli-Jolodar et al., 2016)。
生物技术生产
- 已开发了工程大肠杆菌菌株,用于生产1,4-丁二醇(一种密切相关的化合物),这是聚合物制造中使用的有价值化学品,展示了1,4-丁二异硫氰酸酯及其衍生物在生物技术中的潜力(Yim et al., 2011)。
晶体学和材料科学
- 对丁烷-1,4-二铵二溴化物的晶体结构研究提供了关于离子-无机层形成和有机碳氢化合物堆积的见解,对材料科学和晶体学有用(Blerk & Kruger, 2007)。
安全和危害
1,4-Butane diisothiocyanate is classified as Acute Tox. 4 Oral and Eye Dam. 1 according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) . This means it is harmful if swallowed and causes serious eye damage . It may also cause respiratory irritation . Safety measures include washing thoroughly after handling, not eating, drinking, or smoking when using this product, wearing eye protection/face protection, and using only outdoors or in a well-ventilated area .
未来方向
属性
IUPAC Name |
1,4-diisothiocyanatobutane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8N2S2/c9-5-7-3-1-2-4-8-6-10/h1-4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RRSISCMPUAGVJN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCN=C=S)CN=C=S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8N2S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70196121 | |
| Record name | 1,4-Butane diisothiocyanate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70196121 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
172.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,4-Butane diisothiocyanate | |
CAS RN |
4430-51-7 | |
| Record name | 1,4-Diisothiocyanatobutane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=4430-51-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,4-Butane diisothiocyanate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004430517 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,4-Butane diisothiocyanate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70196121 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,4-Butane diisothiocyanate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



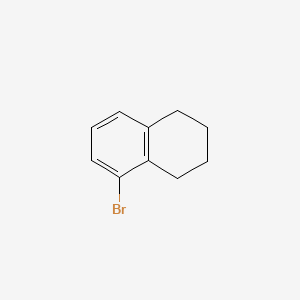

![N-[N-[(Phenylmethoxy)carbonyl]glycyl]-L-methionine](/img/structure/B1329727.png)
![Propanedinitrile, [bis(methylthio)methylene]-](/img/structure/B1329728.png)
